17-Hydroxyoleic acid

Cytochrome P450 Metabolism Fatty Acid Oxidation

Ensure metabolic and analytical accuracy in CYP2E1 induction studies. 17-Hydroxyoleic acid is the sole ω-1 hydroxylated oleic acid metabolite, exclusively formed via CYP2E1, enabling unambiguous LC-MS/MS quantification. • Exclusive CYP2E1 biomarker - distinct from 2-OH and 12-OH isomers. • Defined polyol precursor for polyesters/polyurethanes with controlled C1,C8,C17 hydroxylation. • Available in 10-100 mg packs; ≥98% purity; immediate shipment.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
Cat. No. B1235182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxyoleic acid
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCC(CCCCCCC=CCCCCCCCC(=O)O)O
InChIInChI=1S/C18H34O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-3,17,19H,4-16H2,1H3,(H,20,21)/b3-2-
InChIKeyUMIZOHMCQYCZRX-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Hydroxyoleic Acid: Identity and Biosynthesis


17-Hydroxyoleic acid (17-OH-oleic acid; (9Z)-17-hydroxyoctadec-9-enoic acid) is an (omega-1)-hydroxy fatty acid derived from oleic acid via hydroxylation at the 17th carbon [1]. It belongs to the class of hydroxy monounsaturated fatty acids and serves as the predominant lipid moiety in sophorolipids, microbially produced glycolipids [2]. This compound is both a naturally occurring metabolite of cytochrome P450-mediated fatty acid oxidation [3] and a synthetically accessible building block for polyhydroxy fatty acid derivatives [4].

Why 17-Hydroxyoleic Acid Is Irreplaceable


Substituting 17-hydroxyoleic acid with unmodified oleic acid or other hydroxylated isomers (e.g., 2-hydroxyoleic acid, 12-hydroxyoleic acid) introduces critical functional deficits due to position-specific enzymatic recognition and regiochemical reactivity. The ω-1 hydroxyl group dictates distinct metabolic routing via CYP2E1 versus CYP4A [1], and controls the spatial architecture of derived polyhydroxy materials, enabling precision placement of functional groups that cannot be achieved with alternative hydroxylation patterns [2]. Generic substitution compromises both biological fidelity in metabolic studies and synthetic versatility in materials chemistry.

17-Hydroxyoleic Acid: Quantitative Comparison


CYP2E1-Mediated ω-1 Hydroxylation Specificity

17-Hydroxyoleic acid is formed via (ω-1)-hydroxylation of oleic acid, a reaction catalyzed predominantly by CYP2E1, whereas ω-hydroxylation (18-OH-oleic acid) is mediated by CYP4A enzymes [1]. The turnover number for (ω-1)-hydroxylation of oleic acid is 1.5 min⁻¹, compared to 7.8 min⁻¹ for lauric acid hydroxylation by the same enzyme, indicating that the longer C18 chain of oleic acid reduces binding efficiency to the CYP2E1 active site relative to the C12 substrate [1].

Cytochrome P450 Metabolism Fatty Acid Oxidation

Regioselective ω/ω-1 Hydroxylation

In human liver microsomes, the ratio of ω-hydroxylation (18-OH) to (ω-1)-hydroxylation (17-OH) of oleic acid is 5.2 ± 2.6, favoring the ω-product; in contrast, lauric acid exhibits a ratio of 0.75 ± 0.5, favoring the ω-1 product [1]. This species- and substrate-dependent regioselectivity demonstrates that 17-hydroxyoleic acid production is uniquely governed by CYP2E1 activity in humans, a feature not shared by shorter-chain fatty acid substrates [1].

Drug Metabolism Toxicology P450 Enzymology

Sophorolipid Fermentation Yield

17-Hydroxyoleic acid is the major lipid component of sophorolipids produced by Candida bombicola fermentation. Using a simplified soy molasses and oleic acid medium, a yield of 53 ± 3 g of purified sophorolipids per liter of culture was achieved, representing 71 ± 4% of the yield obtained with more expensive, nutrient-rich media [1]. The predominant sophorolipid component (87% lactone form) contains 17-hydroxyoleic acid as the lipid moiety, establishing this compound as an economically accessible building block for industrial applications [1].

Biotechnology Biorefinery Sophorolipids

Physical State and Melting Point Distinction

17-Hydroxyoleic acid is a solid at room temperature with a reported melting point of 168-172°C , whereas oleic acid is a liquid with a melting point of 13-14°C. This ~150°C elevation in melting point reflects the intermolecular hydrogen bonding capacity conferred by the ω-1 hydroxyl group, fundamentally altering its physical handling and formulation characteristics compared to the parent fatty acid.

Physical Chemistry Formulation Lipid Characterization

Hydrophobicity and Solubility Profile

The introduction of a hydroxyl group at the ω-1 position reduces the lipophilicity of 17-hydroxyoleic acid relative to oleic acid. Calculated logP values are 5.76 (ALOGPS) and 4.95 (ChemAxon), with an estimated water solubility of 0.0055 g/L [1]. In comparison, oleic acid has a logP of approximately 7.7 and is practically insoluble in water (<0.001 g/L). The hydroxyl group confers a measurable increase in aqueous solubility while retaining significant hydrophobic character, a balance that influences its behavior in biphasic systems and biological membranes.

Physicochemical Properties Lipophilicity ADME

Regiochemical Control for Polyhydroxy Synthesis

Starting from 17-hydroxyoleic acid, polyhydroxy fatty acids containing 2 to 4 hydroxy groups can be synthesized with regiochemical control, allowing precise spacing of hydroxy groups at defined positions (e.g., C1, C8, and C17) [1]. This synthetic accessibility and regiochemical predictability is not achievable with oleic acid, which lacks the initial hydroxyl handle, nor with other hydroxy fatty acids (e.g., ricinoleic acid, 12-hydroxyoleic acid) that restrict subsequent functionalization to the vicinity of a single hydroxyl group [1].

Synthetic Chemistry Polymer Building Blocks Green Chemistry

17-Hydroxyoleic Acid: Research and Industrial Applications


CYP2E1 Enzyme Activity Probe

Given its exclusive formation via CYP2E1-catalyzed (ω-1)-hydroxylation of oleic acid, 17-hydroxyoleic acid serves as a specific endogenous marker for CYP2E1 activity in human liver microsomes and hepatocytes [1]. Researchers investigating ethanol-induced CYP2E1 induction, drug-drug interactions, or fatty acid metabolic flux should procure authentic 17-hydroxyoleic acid standard for LC-MS/MS method development and quantification, as alternative hydroxy fatty acids are not metabolically equivalent [1].

Bio-Based Polymer and Lubricant Synthesis

17-Hydroxyoleic acid, readily obtained from sophorolipid fermentation, is a platform chemical for constructing polyhydroxy fatty acids with 2 to 4 hydroxyl groups at controlled positions (C1, C8, C17) [2]. This regiochemical precision enables the design of novel polyesters, polyurethanes, and ester-based lubricants with tailored hydrophilicity and crosslinking density. Industrial users seeking a renewable, structurally defined diol or polyol precursor should select 17-hydroxyoleic acid over unmodified oleic acid or less defined hydroxy fatty acid mixtures [2].

Lipidomics Internal Standard and Method Validation

The distinct physicochemical properties of 17-hydroxyoleic acid—including a logP of ~5.0-5.8, aqueous solubility of 0.0055 g/L, and solid physical state—make it a valuable internal standard or reference compound for lipidomic workflows [3]. Its retention time, ionization efficiency, and fragmentation pattern differ markedly from oleic acid and other hydroxylated isomers, enabling unambiguous identification and quantification in complex biological matrices [3]. Procurement of high-purity 17-hydroxyoleic acid is essential for developing robust LC-MS methods for oxylipin and hydroxy fatty acid profiling.

Sophorolipid Biosynthesis and Quality Control

As the predominant lipid moiety in lactonic sophorolipids (87% of product in optimized fermentations), 17-hydroxyoleic acid is a critical analyte for monitoring sophorolipid production yield and composition [4]. Quality control laboratories and fermentation process development teams require authentic 17-hydroxyoleic acid standard to calibrate chromatographic assays and verify product identity, especially when evaluating novel production strains or alternative feedstocks [4].

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